Ethyl 8-(3-bromophenyl)-8-oxooctanoate
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and the functional groups present. This information can often be found in chemical databases or scientific literature .
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include various chemical reactions, catalysts used, reaction conditions, and more .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and more .Scientific Research Applications
Synthetic Building Blocks and Heterocyclic Chemistry
Ethyl 8-(3-bromophenyl)-8-oxooctanoate serves as a precursor in the synthesis of complex heterocycles. For instance, 2-(2-Bromophenyl)ethyl groups, closely related to the compound , have been utilized in radical cyclization reactions onto azoles, leading to the formation of tri- and tetra-cyclic heterocycles. This process involves alkylation of azoles such as imidazoles, pyrroles, indoles, and pyrazoles to synthesize radical precursors. These intermediates then undergo cyclization to yield new 6-membered rings attached to the azoles through intramolecular homolytic aromatic substitution, demonstrating the compound's utility in constructing intricate molecular architectures (Allin et al., 2005).
Antimicrobial and Cytotoxic Activities
Ethyl 8-(3-bromophenyl)-8-oxooctanoate and its derivatives exhibit potential in antimicrobial applications. Novel succinimide derivatives synthesized from related bromophenyl compounds have shown promising in vitro antifungal activities against various test fungi. One particular derivative exhibited significant inhibitory activities, suggesting its potential as a novel fungicide. Such findings highlight the antimicrobial potential of compounds derived from Ethyl 8-(3-bromophenyl)-8-oxooctanoate (Cvetković et al., 2019). Additionally, derivatives of this compound have been evaluated for cytotoxicity against various cancer cell lines, indicating their potential in cancer research and therapy (Albrecht et al., 2010).
Enzymatic Synthesis and Chiral Precursors
The compound has also found application in enzymatic synthesis processes. For example, the reduction of ethyl 2-hydroxy-3-oxooctanoate by immobilized baker's yeast, a reaction closely related to the processing of Ethyl 8-(3-bromophenyl)-8-oxooctanoate, yields high diastereoselectivity and enantioselectivity. Such reactions are crucial for the production of chiral precursors used in the synthesis of biologically active compounds, demonstrating the compound's role in facilitating asymmetric synthesis (Fadnavis et al., 1999).
Liquid Crystal Displays and Dyes
In the field of materials science, derivatives of Ethyl 8-(3-bromophenyl)-8-oxooctanoate have been explored for their potential in liquid crystal displays (LCDs). Specific fluorescent compounds synthesized through cyclization reactions involving this compound have exhibited excellent orientation parameters in nematic liquid crystals. This suggests their suitability for application in LCDs, highlighting the compound's importance in the development of electronic display technologies (Bojinov & Grabchev, 2003).
Safety And Hazards
properties
IUPAC Name |
ethyl 8-(3-bromophenyl)-8-oxooctanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrO3/c1-2-20-16(19)11-6-4-3-5-10-15(18)13-8-7-9-14(17)12-13/h7-9,12H,2-6,10-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWUMLQOYSFOTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC(=O)C1=CC(=CC=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80645514 |
Source
|
Record name | Ethyl 8-(3-bromophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 8-(3-bromophenyl)-8-oxooctanoate | |
CAS RN |
898792-73-9 |
Source
|
Record name | Ethyl 3-bromo-η-oxobenzeneoctanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898792-73-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-(3-bromophenyl)-8-oxooctanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80645514 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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